(R)-tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Boc-N-methylpyrrolidine-2-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom of the pyrrolidine ring
Mechanism of Action
Mode of Action
It’s known that the configuration of the compound can significantly affect its conformation and interactions with other molecules . For instance, it has been observed that the compound may adopt some ordered structures in aqueous solution .
Biochemical Pathways
It’s known that amino acids and their derivatives can influence various biological processes, including the secretion of anabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Pharmacokinetics
It’s known that the pharmacokinetic properties of naturally occurring peptides can be controlled by introducing nonstandard amino acid residues into their backbone chain .
Result of Action
It’s known that the compound’s configuration can significantly affect its conformation and interactions with other molecules .
Action Environment
It’s known that the three-dimensional structure of a peptide is strongly influenced by its solvent environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-N-methylpyrrolidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-pyrrolidine-2-carboxylic acid.
Protection of the Amino Group: The amino group of the pyrrolidine ring is protected using a Boc protecting group. This is achieved by reacting the pyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Methylation: The protected pyrrolidine is then methylated at the nitrogen atom using a methylating agent such as methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).
Formation of the Amide: The final step involves the formation of the carboxamide by reacting the methylated pyrrolidine with an appropriate amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of ®-1-Boc-N-methylpyrrolidine-2-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-Boc-N-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the Boc protecting group is replaced by other functional groups using reagents like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the Boc group.
Scientific Research Applications
®-1-Boc-N-methylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- ®-1-Boc-pyrrolidine-2-carboxamide
- (S)-1-Boc-N-methylpyrrolidine-2-carboxamide
- ®-1-Boc-N-ethylpyrrolidine-2-carboxamide
Uniqueness
®-1-Boc-N-methylpyrrolidine-2-carboxamide is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications.
Properties
IUPAC Name |
tert-butyl (2R)-2-(methylcarbamoyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-5-6-8(13)9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLUSFVWHVIZGT-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.